molecular formula C17H20F3N5O3S B2711984 [4-[(3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepan-1-yl]-[6-(trifluoromethyl)pyridin-3-yl]methanone CAS No. 2034208-72-3

[4-[(3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepan-1-yl]-[6-(trifluoromethyl)pyridin-3-yl]methanone

Cat. No. B2711984
CAS RN: 2034208-72-3
M. Wt: 431.43
InChI Key: IGTXVWUZGJUOMH-UHFFFAOYSA-N
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Description

[4-[(3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepan-1-yl]-[6-(trifluoromethyl)pyridin-3-yl]methanone is a useful research compound. Its molecular formula is C17H20F3N5O3S and its molecular weight is 431.43. The purity is usually 95%.
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Scientific Research Applications

Organic Synthesis and Heterocyclic Compound Development

Research in organic chemistry has focused on the synthesis of complex molecules that contain pyrazole, diazepan, and pyridinyl moieties, which are crucial for the development of pharmaceuticals and agrochemicals. For example, the synthesis of dimethyl sulfomycinamate, a compound from the sulfomycin family of thiopeptide antibiotics, demonstrates the complexity and utility of incorporating pyrazole and pyridine structures through multistep synthesis processes (Bagley et al., 2005). These methodologies often involve cyclocondensation reactions, highlighting the versatility of pyrazole derivatives in constructing biologically active molecules.

Antimicrobial and Anticancer Applications

Pyrazole derivatives have been extensively investigated for their biological activities, including antimicrobial and anticancer properties. Novel heterocyclic disazo dyes containing pyrazole and phenylpyrazole moieties have been synthesized, showcasing the potential for developing new materials with specific applications in medicine and industry (Demirçalı, 2021). Additionally, novel pyrazole derivatives have shown potential as antimicrobial and anticancer agents, further illustrating the importance of these heterocyclic compounds in therapeutic development (Hafez et al., 2016).

Molecular Docking and Drug Design

The development of new pharmaceuticals often involves molecular docking studies to predict the interaction between drug candidates and biological targets. Compounds such as 5H-benzo[e]pyrrolo[1,2-a][1,4]diazepin-10(11H)-yl)(4-(1-methyl-1H-pyrazole-5-yl)phenyl)methanone have been synthesized and subjected to molecular docking studies to evaluate their potential as drug candidates, showcasing the role of pyrazole derivatives in the design of molecules with specific biological activities (Malathi & Chary, 2019).

properties

IUPAC Name

[4-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepan-1-yl]-[6-(trifluoromethyl)pyridin-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20F3N5O3S/c1-11-15(12(2)23-22-11)29(27,28)25-7-3-6-24(8-9-25)16(26)13-4-5-14(21-10-13)17(18,19)20/h4-5,10H,3,6-9H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGTXVWUZGJUOMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C)S(=O)(=O)N2CCCN(CC2)C(=O)C3=CN=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20F3N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-[6-(trifluoromethyl)pyridine-3-carbonyl]-1,4-diazepane

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